4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
Overview
Description
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves multiple steps, including the formation of the dibenzofuran core, sulfonylation, and subsequent coupling with a morpholine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the dibenzofuran core, followed by sulfonylation using sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated intermediate with morpholine under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-yl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
- 4-(morpholin-4-ylsulfonyl)-N-(dibenzo[b,d]furan-2-yl)benzamide
- 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]thiophene-2-yl)benzamide
Uniqueness
The uniqueness of 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide lies in its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and sulfonyl group enhances its solubility and reactivity, while the dibenzofuran moiety contributes to its stability and potential for electronic applications .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c26-23(16-5-8-18(9-6-16)31(27,28)25-11-13-29-14-12-25)24-17-7-10-22-20(15-17)19-3-1-2-4-21(19)30-22/h5-10,15H,1-4,11-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARIGKNVDZVJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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